molecular formula C13H14N2O3 B1418716 3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one CAS No. 1217862-42-4

3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one

Cat. No.: B1418716
CAS No.: 1217862-42-4
M. Wt: 246.26 g/mol
InChI Key: SGRXVUBUSDQRPA-UHFFFAOYSA-N
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Scientific Research Applications

3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 2-methyl-5-nitroaniline with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of functional groups imparts distinct physicochemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-(2-methyl-5-nitroanilino)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-5-6-11(15(17)18)8-13(9)14-10-3-2-4-12(16)7-10/h5-8,14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRXVUBUSDQRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=CC(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201217008
Record name 3-[(2-Methyl-5-nitrophenyl)amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217862-42-4
Record name 3-[(2-Methyl-5-nitrophenyl)amino]-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Methyl-5-nitrophenyl)amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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